N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide
Description
This compound is a benzamide derivative featuring a bicyclic framework comprising a 4,5,6,7-tetrahydro-1-benzothiophene core fused with a 1,3-benzothiazole moiety. The 2,4-dichlorobenzamide group is appended to the central thiophene ring, contributing to its structural rigidity and electronic properties.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2OS2/c23-12-9-10-13(15(24)11-12)20(27)26-22-19(14-5-1-3-7-17(14)28-22)21-25-16-6-2-4-8-18(16)29-21/h2,4,6,8-11H,1,3,5,7H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAAQGJLCDRRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole and benzothiophene intermediates. These intermediates are then coupled under specific conditions to form the final compound.
-
Step 1: Synthesis of Benzothiazole Intermediate
Reagents: 2-aminothiophenol and carbon disulfide.
Conditions: Reflux in ethanol with potassium hydroxide as a base.
Reaction: Formation of benzothiazole through cyclization.
-
Step 2: Synthesis of Benzothiophene Intermediate
Reagents: 2-bromo-1,3-butadiene and sulfur.
Conditions: Heating under inert atmosphere.
Reaction: Formation of benzothiophene via a Diels-Alder reaction.
-
Step 3: Coupling Reaction
Reagents: Benzothiazole intermediate, benzothiophene intermediate, and 2,4-dichlorobenzoyl chloride.
Conditions: Use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in anhydrous dichloromethane.
Reaction: Formation of the final compound through amide bond formation.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the benzothiazole and benzothiophene rings.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.
Substitution: Electrophilic aromatic substitution reactions are possible on the benzothiazole and benzothiophene rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular enzymes and receptors. In antibacterial applications, it inhibits key bacterial enzymes, disrupting essential metabolic pathways. In anticancer research, it targets specific proteins involved in cell proliferation and apoptosis, leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- The 2,4-dichloro substitution increases lipophilicity (predicted XLogP3 ≈ 4.9, similar to ) versus electron-withdrawing groups like sulfonyl or morpholine, which improve solubility .
Physicochemical and Spectral Properties
Notes:
Hypothesized Activity of Target Compound :
- The dichloro substitution may enhance lipophilicity and target binding (e.g., kinase ATP pockets) but reduce aqueous solubility compared to sulfonyl/morpholine analogs.
- The rigid core structure could favor selective inhibition of enzymes requiring planar aromatic interactions.
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,4-dichlorobenzamide is a complex organic compound with potential therapeutic applications. Its unique structural features suggest significant biological activities, particularly in the realm of medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 437.37 g/mol. The structure incorporates a benzothiazole moiety and a tetrahydro-benzothiophene ring, contributing to its biological activity. Below is a summary of its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H18Cl2N3S |
| Molecular Weight | 437.37 g/mol |
| Solubility | Soluble in organic solvents |
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response. In vitro studies have demonstrated its efficacy in reducing inflammation markers in various cellular models.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Compounds with similar structural features have been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. Preliminary studies indicate that this compound may interact with pathways involved in cancer cell proliferation and survival.
Interaction Studies
Interaction studies have revealed that this compound can bind to various biological targets beyond COX enzymes. These interactions are assessed using in vitro assays and computational modeling techniques to predict pharmacodynamics and pharmacokinetics.
Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of the compound, researchers administered varying doses to animal models induced with inflammation. The results indicated a significant reduction in edema and pain levels compared to control groups. The compound demonstrated a dose-dependent response in inhibiting COX enzymes.
Study 2: Anticancer Activity
Another study focused on the anticancer potential of this compound against breast cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways.
Comparative Analysis with Similar Compounds
The following table summarizes similar compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl]benzamide | Benzothiazole and benzothiophene rings | Anti-inflammatory |
| N-(2-hydroxyethyl)-N’-(4-methylphenyl)-oxamide | Amide functional group | Antimicrobial |
| 6-amino-2-[[(e)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline | Dioxobenzo structure | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
